REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C.[CH:9]([OH:11])=O.[OH:12]O>C(O)C>[CH2:9]([OH:11])[CH:7]([OH:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Name
|
|
Quantity
|
314 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
575 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the main fraction obtained after the workup
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
|
Smiles
|
C(C(CCCCCC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C.[CH:9]([OH:11])=O.[OH:12]O>C(O)C>[CH2:9]([OH:11])[CH:7]([OH:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Name
|
|
Quantity
|
314 g
|
Type
|
reactant
|
Smiles
|
C=CCCCCCC
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
575 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the main fraction obtained after the workup
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
|
Smiles
|
C(C(CCCCCC)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |